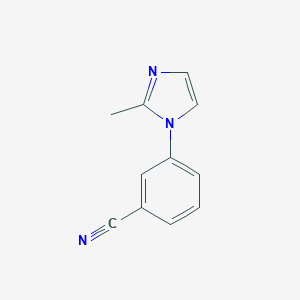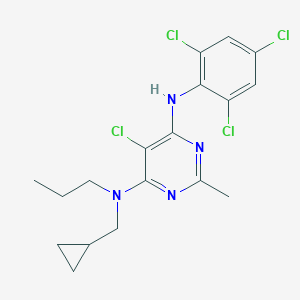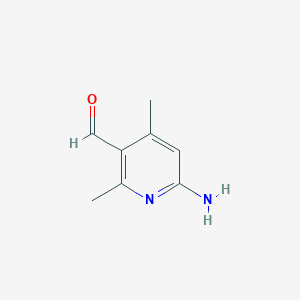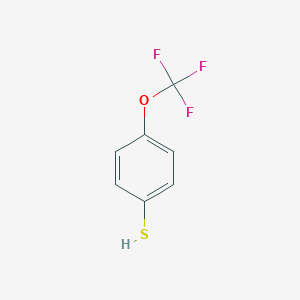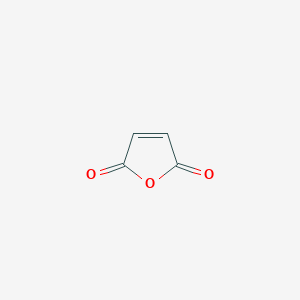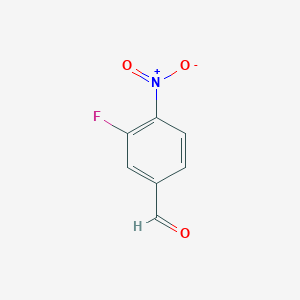
3-Fluoro-4-nitrobenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated benzaldehydes often involves nucleophilic aromatic substitution reactions followed by oxidation processes. For example, the synthesis of 4-fluoroguaiacol, starting from 2-methoxy-4-nitrobenzaldehyde, uses a similar approach where nucleophilic aromatic substitution by [18F]fluoride is followed by Baeyer-Villiger oxidation (Chakraborty & Kilbourn, 1991). Additionally, methods like the Sommelet reaction have been used for synthesizing related compounds such as 4-fluoro-3-phenoxybenzaldehyde, which could reflect analogous procedures applicable to 3-fluoro-4-nitrobenzaldehyde synthesis (Zhao Wenxian, Wang Min-can, & Liu Lantao, 2005).
Molecular Structure Analysis
Studies on similar fluorobenzaldehydes, like 4-fluorobenzaldehyde, have shown that these compounds tend to exhibit planar geometries due to the conjugation of the aldehyde group with the benzene ring. The presence of the fluorine atom and the nitro group would induce electron-withdrawing effects, impacting the electronic structure and reactivity (Samdal, Strand, Tafipolsky, Vilkov, Popik, & Volden, 1997).
Aplicaciones Científicas De Investigación
Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride : This study investigated the oxidation of aromatic aldehydes like 4-nitrobenzaldehyde to produce acids such as 4-nitrobenzoic acid, using tetrabutylammonium fluoride (TBAF). This process, however, has limited practical applications due to its specific reaction conditions and outcomes (Chung et al., 2006).
Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines : This research presented a new synthesis method for 3-aminoisoquinolines through the cyclocondensation of α-acylacetamidines with 2-fluoro-5-nitrobenzaldehyde. The study showed that the structure of the amidine impacts the main products of the reaction, which can be quinazolines or 3-aminoisoquinolines (Dar'in et al., 2004).
No-carrier-added regioselective preparation of 6-[18F]fluoro-L-dopa : This paper describes the preparation of 6-[18F]fluoro-L-dopa, an important compound in medical imaging, particularly in PET scans for Parkinson's disease diagnosis. The synthesis involved the use of nitrobenzaldehyde substrates and resulted in a product with high enantiomeric purity (Lemaire et al., 1990).
Syntheses of Aromatic Aldehydes by Laccase of Pleurotus ostreatus : This study utilized the laccase enzyme for the bioconversion of various aromatic methyl groups to aldehyde groups. The research included the transformation of 4-fluorotoluene to 4-fluorobenzaldehyde, demonstrating a new approach in enzymatic synthesis (Chaurasia et al., 2014).
Theoretical studies of stereoselectivities in aldol reactions : This research utilized quantum mechanics calculations to study stereoselectivities in aldol reactions involving α-fluoro(chloro) ketones and 4-nitrobenzaldehyde, catalyzed by amino acid derivatives. The findings provided insights into the syn versus anti diastereoselectivities of different catalysts (Duan Yun-bo, 2011).
New fluorine-18 labeled benzaldehydes as precursors in synthesis of radiopharmaceuticals : This study synthesized fluorine-18 labeled derivatives of nitrobenzaldehydes for use as precursors in creating radiopharmaceutical agents for positron emission tomography, a vital technique in medical imaging (Orlovskaja et al., 2016).
Safety And Hazards
3-Fluoro-4-nitrobenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
Propiedades
IUPAC Name |
3-fluoro-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUIGISQVCIQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396716 | |
| Record name | 3-fluoro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrobenzaldehyde | |
CAS RN |
160538-51-2 | |
| Record name | 3-fluoro-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

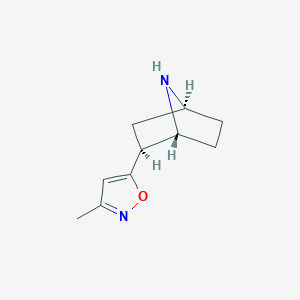
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
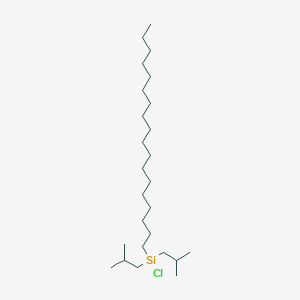

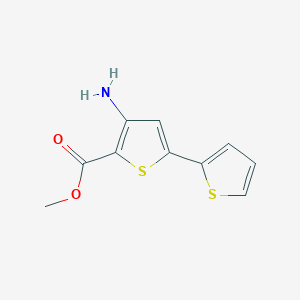
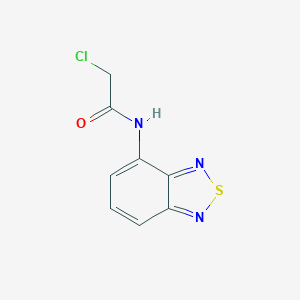

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
